2-Methyl-7-azaspiro[3.5]nonane
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Overview
Description
2-Methyl-7-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by a series of reactions including Wittig reaction, cyclization, and reduction . The reaction conditions often involve the use of catalysts such as zinc/copper and reagents like trichloroacetyl chloride .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized for large-scale operations by using economical and readily available reagents. The process involves steps such as quenching, extraction, drying, concentrating under reduced pressure, and column chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Oxone® in formic acid.
Reduction: Sodium borohydride is commonly used for the reduction of azaspiro ketone intermediates.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Oxone® in formic acid.
Reducing Agents: Sodium borohydride.
Catalysts: Zinc/copper for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives and ring-fused benzimidazoles .
Scientific Research Applications
2-Methyl-7-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2-Methyl-7-azaspiro[3.5]nonane is not fully understood. it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which reduces inflammation and pain . The compound’s unique structure allows it to interact with specific molecular targets and pathways involved in these processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size.
1-Oxa-8-azaspiro[4.5]decane: Known for its use as a lead scaffold in drug discovery.
Uniqueness
2-Methyl-7-azaspiro[3.5]nonane stands out due to its specific ring size and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its potential as an enzyme inhibitor and its applications in medicinal chemistry make it a unique and valuable compound in scientific research .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-methyl-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17N/c1-8-6-9(7-8)2-4-10-5-3-9/h8,10H,2-7H2,1H3 |
InChI Key |
JBZMLURLGZZDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CCNCC2 |
Origin of Product |
United States |
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